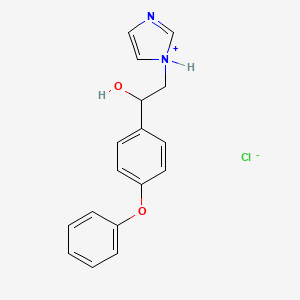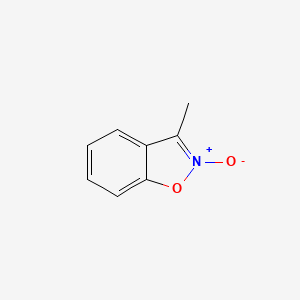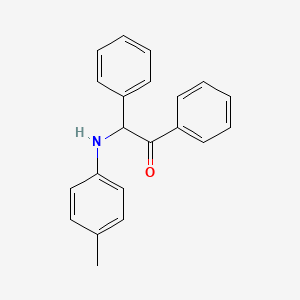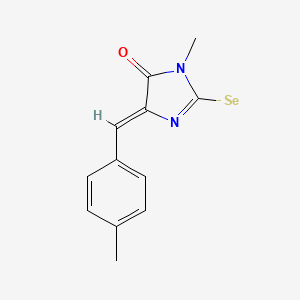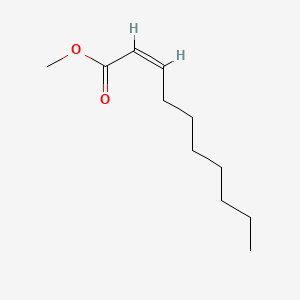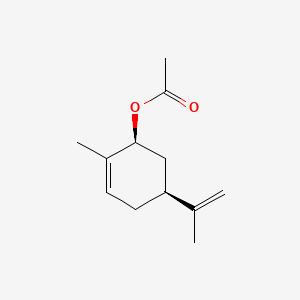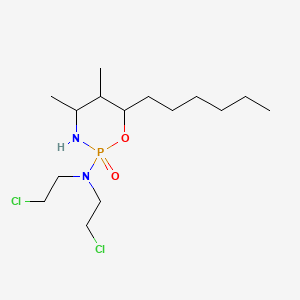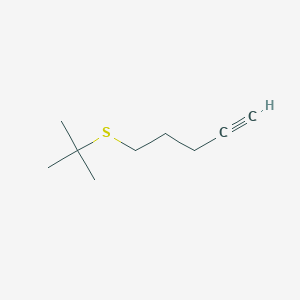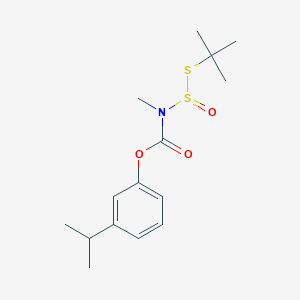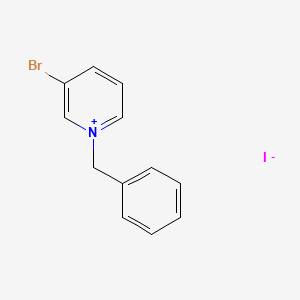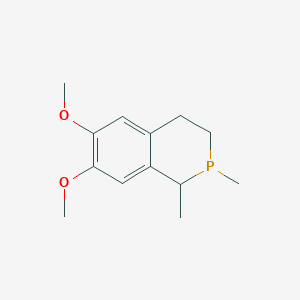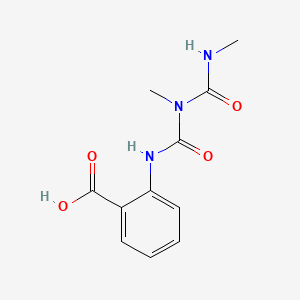
Benzoic acid, 2-(((methyl((methylamino)carbonyl)amino)carbonyl)amino)-
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Benzoic acid, 2-(((methyl((methylamino)carbonyl)amino)carbonyl)amino)- is a complex organic compound with the molecular formula C10H12N2O5. This compound is a derivative of benzoic acid, which is widely known for its use as a food preservative and in various industrial applications. The unique structure of this compound, featuring multiple amide groups, makes it an interesting subject for scientific research and industrial applications.
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of benzoic acid, 2-(((methyl((methylamino)carbonyl)amino)carbonyl)amino)- typically involves multiple steps. One common method starts with the nitration of benzoic acid to form 2-nitrobenzoic acid. This is followed by reduction to 2-aminobenzoic acid. The amino group is then protected, and subsequent reactions introduce the methylamino and carbonyl groups. The final step involves deprotection to yield the target compound.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance yield and purity. Catalysts and solvents are carefully selected to ensure efficient reactions and minimal by-products.
Análisis De Reacciones Químicas
Types of Reactions
Benzoic acid, 2-(((methyl((methylamino)carbonyl)amino)carbonyl)amino)- can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding quinones.
Reduction: Reduction reactions can convert the carbonyl groups to alcohols.
Substitution: Nucleophilic substitution reactions can occur at the amide nitrogen atoms.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are often used.
Substitution: Reagents like alkyl halides or acyl chlorides can be used under basic conditions.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield quinones, while reduction can produce alcohols.
Aplicaciones Científicas De Investigación
Benzoic acid, 2-(((methyl((methylamino)carbonyl)amino)carbonyl)amino)- has several scientific research applications:
Chemistry: Used as a building block in organic synthesis and as a reagent in various chemical reactions.
Biology: Studied for its potential biological activity, including antimicrobial and anti-inflammatory properties.
Medicine: Investigated for its potential use in drug development, particularly in designing inhibitors for specific enzymes.
Industry: Utilized in the production of polymers, resins, and other industrial chemicals.
Mecanismo De Acción
The mechanism by which benzoic acid, 2-(((methyl((methylamino)carbonyl)amino)carbonyl)amino)- exerts its effects involves interactions with specific molecular targets. The compound can bind to enzymes and inhibit their activity, affecting various biochemical pathways. The presence of multiple amide groups allows for hydrogen bonding and other interactions that enhance its binding affinity.
Comparación Con Compuestos Similares
Similar Compounds
Anthranilic acid: Similar in structure but lacks the additional amide groups.
N-Methyl-o-aminobenzoic acid: Contains a methylamino group but not the additional carbonyl groups.
Methyl 2-methylaminobenzoate: An ester derivative with similar functional groups.
Uniqueness
Benzoic acid, 2-(((methyl((methylamino)carbonyl)amino)carbonyl)amino)- is unique due to its multiple amide groups, which confer distinct chemical properties and reactivity. This makes it a valuable compound for various applications in research and industry.
Propiedades
Número CAS |
76267-01-1 |
|---|---|
Fórmula molecular |
C11H13N3O4 |
Peso molecular |
251.24 g/mol |
Nombre IUPAC |
2-[[methyl(methylcarbamoyl)carbamoyl]amino]benzoic acid |
InChI |
InChI=1S/C11H13N3O4/c1-12-10(17)14(2)11(18)13-8-6-4-3-5-7(8)9(15)16/h3-6H,1-2H3,(H,12,17)(H,13,18)(H,15,16) |
Clave InChI |
NFTAPASXCAZNOZ-UHFFFAOYSA-N |
SMILES canónico |
CNC(=O)N(C)C(=O)NC1=CC=CC=C1C(=O)O |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



